3-Fluoro-2-hydrazinylpyridine hydrochloride

Catalog No.
S15754212
CAS No.
M.F
C5H7ClFN3
M. Wt
163.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-hydrazinylpyridine hydrochloride

Product Name

3-Fluoro-2-hydrazinylpyridine hydrochloride

IUPAC Name

(3-fluoropyridin-2-yl)hydrazine;hydrochloride

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

InChI

InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H

InChI Key

YMTYEQRUYOULMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NN)F.Cl

3-Fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound characterized by the molecular formula C5_5H6_6FN3_3·HCl. This compound is a derivative of pyridine, featuring a fluorine atom at the third position and a hydrazine group at the second position of the pyridine ring. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to yield hydrazones or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various substituents under appropriate conditions.

Major Products Formed

  • From Oxidation: Azo or azoxy compounds.
  • From Reduction: Hydrazones or amines.
  • From Substitution: Various substituted pyridine derivatives.

Research indicates that 3-Fluoro-2-hydrazinylpyridine hydrochloride exhibits potential biological activities, particularly as a biochemical probe or inhibitor in enzymatic studies. It has been explored for its possible therapeutic properties, which include anti-cancer and anti-inflammatory effects. The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes or receptors, where the hydrazine group can form covalent bonds leading to inhibition or modulation of enzyme activity .

The synthesis of 3-Fluoro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate. This reaction is usually conducted under controlled conditions, often in an inert atmosphere to prevent oxidation, and at low temperatures (0-5°C) to optimize yield and control reaction rates. In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, followed by purification methods such as recrystallization or chromatography.

3-Fluoro-2-hydrazinylpyridine hydrochloride has several applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential use as a biochemical probe in enzymatic studies.
  • Medicine: Explored for therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Industry: Utilized in developing new materials with specific properties such as polymers and coatings .

Studies on 3-Fluoro-2-hydrazinylpyridine hydrochloride have focused on its interaction with biological targets, particularly enzymes. The compound's ability to form covalent bonds with active sites enhances its potential as an inhibitor, making it valuable in drug design and development. Its unique structure allows for selective binding to certain targets, which could lead to the development of novel therapeutic agents .

Several compounds share structural similarities with 3-Fluoro-2-hydrazinylpyridine hydrochloride. These include:

  • 5-Chloro-3-fluoro-2-hydrazinylpyridine: Similar structure but with a chlorine atom instead of a hydrogen atom at the fifth position.
  • 3-Fluorophenylhydrazine hydrochloride: Features a phenyl ring instead of a pyridine ring.

Uniqueness

The uniqueness of 3-Fluoro-2-hydrazinylpyridine hydrochloride lies in its combination of both a fluorine atom and a hydrazine group on the pyridine ring. This specific arrangement enhances its reactivity and potential for forming stable complexes with metal ions, setting it apart from related compounds .

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-2-hydrazinylpyridine hydrochlorideFluorine at position 3; hydrazine at position 2High reactivity; potential therapeutic uses
5-Chloro-3-fluoro-2-hydrazinylpyridineChlorine at position 5; similar hydrazine groupDifferent halogen substitution
3-Fluorophenylhydrazine hydrochloridePhenyl ring instead of pyridineAltered aromatic properties

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

163.0312531 g/mol

Monoisotopic Mass

163.0312531 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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